

MPT0B014: A Technical Guide to its Induction of G2/M Cell Cycle Arrest

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Compound of Interest

Compound Name: MPT0B014

Cat. No.: B593801

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Introduction

MPT0B014 is a novel small molecule that has demonstrated potent anti-proliferative activity against several human non-small-cell lung cancer (NSCLC) cell lines, including A549, H1299, and H226.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1] This disruption of microtubule dynamics leads to a robust G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.[1] This technical guide provides an in-depth overview of the signaling pathways modulated by **MPT0B014**, detailed experimental protocols for assessing its activity, and a summary of its anti-tumor efficacy.

Core Mechanism of Action: Tubulin Polymerization Inhibition

MPT0B014 functions as a tubulin polymerization inhibitor.[1] By binding to tubulin, it disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. This leads to a halt in the cell cycle at the G2/M phase.

Quantitative Data: Anti-proliferative Activity

MPT0B014 has been shown to inhibit the growth of various NSCLC cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a key metric of its potency.

Parameter	Value	Cell Lines	Reference
Tubulin Polymerization Inhibition (IC50)	[Insert IC50 value if available from primary literature]	N/A	Tsai AC, et al. 2014
Cell Viability (IC50)			
A549	[Insert IC50 value] μ M	Human lung adenocarcinoma	Tsai AC, et al. 2014
H1299	[Insert IC50 value] μ M	Human non-small cell lung carcinoma	Tsai AC, et al. 2014
H226	[Insert IC50 value] μ M	Human non-small cell lung carcinoma	Tsai AC, et al. 2014

Signaling Pathway of MPT0B014-Induced G2/M Arrest

MPT0B014-induced G2/M arrest is orchestrated by the modulation of key cell cycle regulatory proteins. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a cascade of signaling events that prevent the cell from proceeding into anaphase.

Caption: Signaling pathway of **MPT0B014**-induced G2/M cell cycle arrest.

Quantitative Data: Cell Cycle Distribution

Flow cytometry analysis reveals a significant increase in the percentage of cells in the G2/M phase following treatment with **MPT0B014**.

A549 Cells

Treatment	Concentration (μM)	Duration (h)	% G0/G1	% S	% G2/M	Reference
Control	0	48	[Insert %]	[Insert %]	[Insert %]	Tsai AC, et al. 2014
MPT0B014	0.1	48	[Insert %]	[Insert %]	[Insert %]	Tsai AC, et al. 2014
MPT0B014	0.3	48	[Insert %]	[Insert %]	[Insert %]	Tsai AC, et al. 2014
MPT0B014	1.0	48	[Insert %]	[Insert %]	[Insert %]	Tsai AC, et al. 2014

H1299 Cells

Treatment	Concentration (μM)	Duration (h)	% G0/G1	% S	% G2/M	Reference
Control	0	48	[Insert %]	[Insert %]	[Insert %]	Tsai AC, et al. 2014
MPT0B014	[Insert conc.]	48	[Insert %]	[Insert %]	[Insert %]	Tsai AC, et al. 2014

H226 Cells

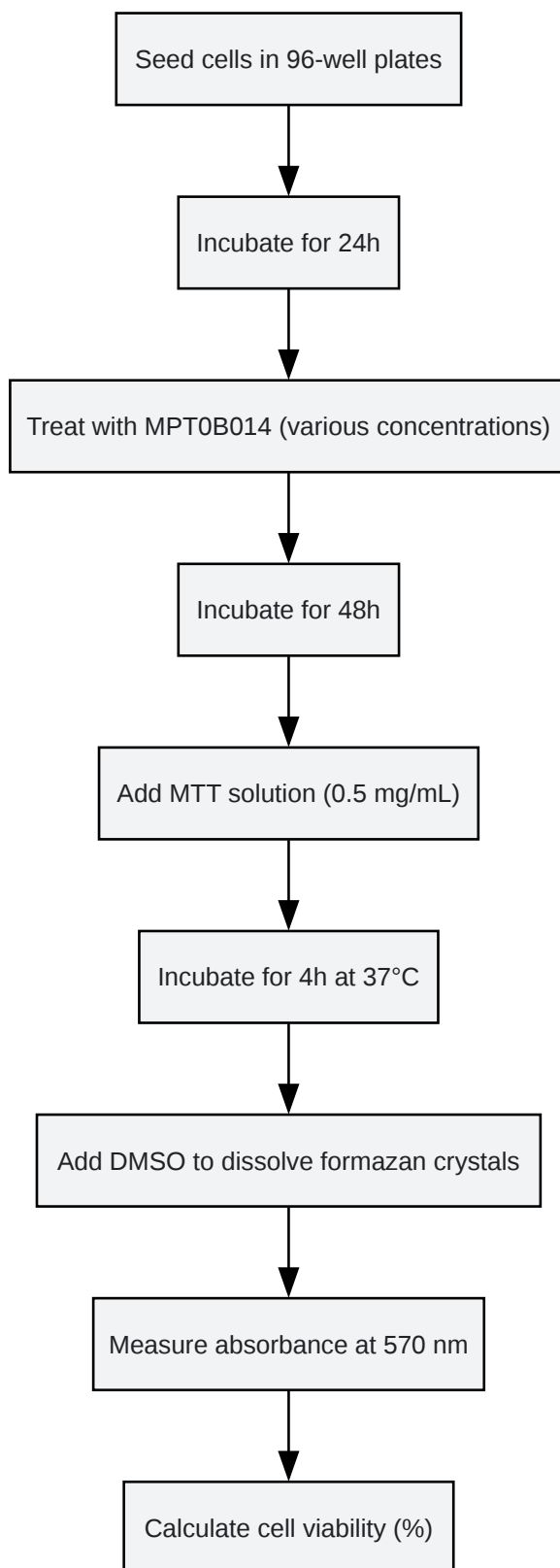
Treatment	Concentration (μM)	Duration (h)	% G0/G1	% S	% G2/M	Reference
Control	0	48	[Insert %]	[Insert %]	[Insert %]	Tsai AC, et al. 2014
MPT0B014	[Insert conc.]	48	[Insert %]	[Insert %]	[Insert %]	Tsai AC, et al. 2014

Experimental Protocols

Cell Culture

Human non-small-cell lung cancer cell lines A549, H1299, and H226 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)



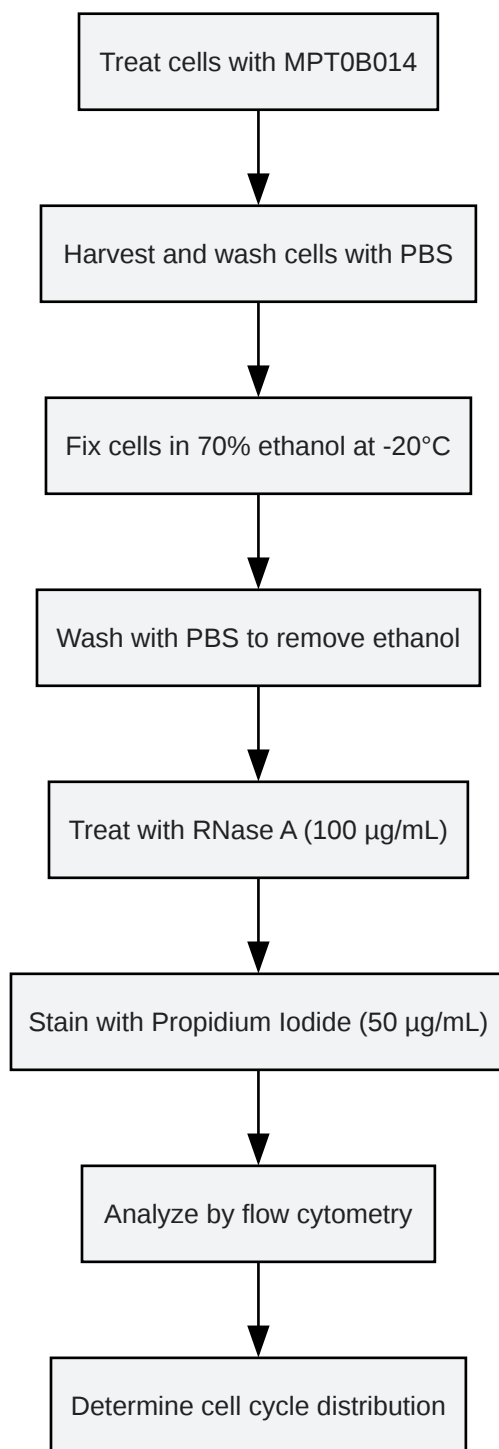
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Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

- Seed A549, H1299, or H226 cells into 96-well plates at a density of 5×10^3 cells per well and incubate for 24 hours.
- Treat the cells with various concentrations of **MPT0B014** (e.g., 0.01 to 1 μ M) and a vehicle control (DMSO).
- Incubate the plates for 48 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry



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References

- 1. medchemexpress.com [medchemexpress.com]
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